molecular formula C8H15ClFNO B6161336 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride CAS No. 2177257-48-4

3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride

Cat. No. B6161336
CAS RN: 2177257-48-4
M. Wt: 195.7
InChI Key:
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Description

3-Fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride (3F1O8ADHC) is an organic compound that has been studied as a potential therapeutic agent for a variety of medical conditions. It is a fluorinated analog of the well-studied compound spiro[4.5]decane hydrochloride (S4DHC). 3F1O8ADHC has been found to display a range of pharmacological activities, including anti-inflammatory, anti-bacterial, and anti-oxidant properties. In addition, it has been shown to possess an array of biochemical and physiological effects.

Scientific Research Applications

3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride has been studied for a variety of scientific research applications. It has been investigated as a potential anti-inflammatory agent, with studies showing that it can reduce inflammation in animal models of inflammation. Additionally, it has been studied as an anti-bacterial agent, with studies showing that it can inhibit the growth of a variety of Gram-positive and Gram-negative bacteria. Furthermore, 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride has been studied as an anti-oxidant agent, with studies showing that it can scavenge reactive oxygen species.

Mechanism of Action

The mechanism of action of 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is not yet fully understood. However, it is thought to act by interacting with a variety of cellular targets, including enzymes, receptors, and transporters. It is believed that these interactions result in the modulation of various biochemical and physiological processes, leading to the observed pharmacological activities.
Biochemical and Physiological Effects
3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride has been shown to possess a range of biochemical and physiological effects. In studies using animal models, 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride has been found to reduce inflammation, inhibit bacterial growth, and scavenge reactive oxygen species. Additionally, it has been found to modulate the activity of enzymes involved in metabolism, signal transduction, and gene expression.

Advantages and Limitations for Lab Experiments

The synthesis of 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is relatively straightforward and can be easily conducted in the laboratory. Additionally, the compound has been found to possess a range of pharmacological activities, making it a useful tool for a variety of scientific research applications. However, the compound is relatively new and its mechanism of action is not yet fully understood. As such, further research is needed to elucidate its mechanism of action and to fully explore its potential therapeutic applications.

Future Directions

Given the promising pharmacological activities of 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride, there are a number of potential future directions for research. These include further exploration of its mechanism of action, evaluation of its efficacy in clinical trials, and development of new synthesis methods to improve its production. Additionally, further research is needed to explore its potential applications, including its use as an anti-inflammatory, anti-bacterial, and anti-oxidant agent. Finally, further research is needed to identify new therapeutic targets for 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride and to develop new analogs with improved pharmacological properties.

Synthesis Methods

3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride is synthesized through a multi-step process. The synthesis begins with the reaction of 3-fluoro-1-oxa-8-azaspiro[4.5]decane (3F1O8AD) with hydrochloric acid (HCl). This reaction yields 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride as the product. The reaction is carried out in a two-phase system consisting of an aqueous phase and an organic phase. The aqueous phase is composed of aqueous HCl, while the organic phase is composed of 3F1O8AD and a suitable solvent, such as dichloromethane. The reaction is typically conducted at room temperature and is complete in approximately two hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride involves the reaction of 3-fluoro-1-oxa-8-azaspiro[4.5]decane with hydrochloric acid.", "Starting Materials": [ "3-fluoro-1-oxa-8-azaspiro[4.5]decane" ], "Reaction": [ "3-fluoro-1-oxa-8-azaspiro[4.5]decane is dissolved in hydrochloric acid", "The mixture is heated to reflux for several hours", "The resulting product is filtered and washed with water", "The product is dried to yield 3-fluoro-1-oxa-8-azaspiro[4.5]decane hydrochloride" ] }

CAS RN

2177257-48-4

Molecular Formula

C8H15ClFNO

Molecular Weight

195.7

Purity

95

Origin of Product

United States

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